molecular formula C19H18ClN3O2S B2492614 (E)-2-(4-chlorophenyl)sulfonyl-3-(4-phenylpiperazin-1-yl)prop-2-enenitrile CAS No. 883003-06-3

(E)-2-(4-chlorophenyl)sulfonyl-3-(4-phenylpiperazin-1-yl)prop-2-enenitrile

Cat. No. B2492614
CAS RN: 883003-06-3
M. Wt: 387.88
InChI Key: ZMGMTESYTNDFMT-XDJHFCHBSA-N
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Description

"(E)-2-(4-chlorophenyl)sulfonyl-3-(4-phenylpiperazin-1-yl)prop-2-enenitrile" is a chemical compound synthesized and studied for various applications, including its potential biological activities. Its structural features enable a range of interactions, making it a subject of interest in organic and medicinal chemistry research.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, employing base-catalyzed Claisen-Schmidt condensation reactions and other methodologies for constructing complex molecules with specific substituents like chlorophenyl and phenylpiperazine groups (Bhasin et al., 2004).

Molecular Structure Analysis

Molecular structure determination through techniques such as X-ray crystallography reveals detailed geometric and electronic features of compounds. For related molecules, studies have shown various crystal structures and intermolecular interactions, providing insights into the structural basis of their chemical behavior (Salian et al., 2018).

Chemical Reactions and Properties

Chemical reactivity studies, including docking studies and reaction mechanism explorations, highlight the compounds' potential interactions with biological molecules and their reactivity under different chemical conditions. For instance, tetrazole derivatives have been examined for their COX-2 inhibition potential through molecular docking studies (Al-Hourani et al., 2015).

Scientific Research Applications

Photophysical Properties and Molecular Structures

A study by Percino et al. (2016) in the journal "Molecules" discusses the conformational and molecular structures of α,β-unsaturated acrylonitrile derivatives, similar to the compound . This research includes analyses of photophysical properties and frontier orbitals, providing insights into the electronic and structural characteristics of such compounds (Percino et al., 2016).

Synthesis and Molecular Insight

Barakat et al. (2020) reported on the one-pot synthesis of enaminones, including compounds structurally related to (E)-2-(4-chlorophenyl)sulfonyl-3-(4-phenylpiperazin-1-yl)prop-2-enenitrile. This research, published in "Crystals," provides valuable information on the chemical features and X-ray single-crystal diffraction techniques used in the synthesis of such compounds (Barakat et al., 2020).

Crystal Structures and Hirshfeld Surface Studies

The work of Salian et al. (2018) in "Chemical Data Collections" focuses on the synthesis, crystal structures, and Hirshfeld surface studies of chalcone derivatives. Their research provides a deeper understanding of the intermolecular interactions and crystal packing of similar compounds (Salian et al., 2018).

FT-IR, Hyperpolarizability, and Molecular Analysis

A study by Najiya et al. (2014) in "Spectrochimica Acta Part A" explores the molecular structure, FT-IR, hyperpolarizability, and molecular analysis of (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, a compound closely related to the one . This research is significant for understanding the vibrational wavenumbers and geometrical parameters of similar compounds (Najiya et al., 2014).

properties

IUPAC Name

(E)-2-(4-chlorophenyl)sulfonyl-3-(4-phenylpiperazin-1-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c20-16-6-8-18(9-7-16)26(24,25)19(14-21)15-22-10-12-23(13-11-22)17-4-2-1-3-5-17/h1-9,15H,10-13H2/b19-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGMTESYTNDFMT-XDJHFCHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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